N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes cyclopropyl and pyridinylamino groups along with a thiazole moiety. This compound has garnered attention in various scientific fields due to its diverse chemical properties and potential applications, particularly in medicinal chemistry and drug development. Its molecular formula is , and it has a molecular weight of approximately 401.43 g/mol. The compound is also identified by the CAS number 639858-32-5, and it is classified under several chemical databases, including PubChem and ChemicalBook .
The synthesis of N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the benzamide core, followed by the introduction of the difluoro and cyclopropyl groups. The incorporation of the thiazole moiety is often achieved through coupling reactions facilitated by appropriate catalysts under controlled temperature and pressure conditions.
The molecular structure of N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide features:
N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and hydroxide ions for substitution reactions. Controlled temperatures and appropriate solvents are critical in these processes to maintain reaction efficiency and product integrity .
The mechanism by which N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The compound's structural features allow it to bind effectively to active sites on these targets, potentially inhibiting or modulating critical biological pathways. Key targets may include kinases or proteases involved in disease progression, particularly in cancer treatment contexts.
Property | Value |
---|---|
Density | 1.44 ± 0.1 g/cm³ (predicted) |
Solubility | Soluble in DMSO |
pKa | 13.70 ± 0.20 (predicted) |
Stability | Stable under recommended storage conditions |
These properties suggest that the compound is relatively stable but should be handled with care due to its potential reactivity under certain conditions .
N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide has promising applications in several scientific domains:
Research indicates that compounds similar to N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide exhibit significant activity against various cancer cell lines, highlighting its potential as a therapeutic agent .
N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide (designated as BMS-605541 in research contexts) emerged from a systematic medicinal chemistry campaign targeting vascular endothelial growth factor receptor-2 (Vascular Endothelial Growth Factor Receptor-2) inhibition. This aminothiazole derivative was developed through structure-activity relationship optimization of a lead compound class identified as substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides [2]. The compound demonstrated potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 kinase activity, with enzyme kinetic studies confirming competitive inhibition with adenosine triphosphate (Ki = 49 ± 9 nM) [2]. This competitive binding at the adenosine triphosphate site represented a significant mechanistic advance, as it provided a targeted approach to disrupt angiogenic signaling pathways critical for tumor growth.
Pharmacological characterization revealed exceptional kinase selectivity for BMS-605541, distinguishing it from earlier pan-kinase inhibitors. This selectivity profile was instrumental in establishing Vascular Endothelial Growth Factor Receptor-2 as the primary driver of tumor angiogenesis in preclinical models. The compound exhibited favorable pharmacokinetic properties across multiple species, including acceptable oral bioavailability that enabled robust in vivo efficacy testing. In human lung and colon carcinoma xenograft models, BMS-605541 significantly suppressed tumor growth through potent anti-angiogenic effects, validating Vascular Endothelial Growth Factor Receptor-2 inhibition as a viable therapeutic strategy for solid tumors [2]. The aminothiazole pharmacophore was identified as critical for both target binding potency and kinase selectivity, as it optimally occupied a specific hydrophobic region in the Vascular Endothelial Growth Factor Receptor-2 active site while minimizing interactions with off-target kinases.
Table 1: Key Pharmacological Properties of BMS-605541
Property | Value/Result | Experimental Context |
---|---|---|
Vascular Endothelial Growth Factor Receptor-2 Ki | 49 ± 9 nM | Enzyme kinetics |
Inhibition Mechanism | Competitive with adenosine triphosphate | Kinetic analysis |
Primary Efficacy Model | Human lung and colon carcinoma xenografts | In vivo tumor suppression |
Kinase Selectivity | Excellent selectivity profile | Broad kinase panel screening |
Route of Administration | Oral | In vivo efficacy studies |
The structural development of N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide represents a case study in rational kinase inhibitor design. Initial lead compounds featured a 3-aminobenzamide core structure, which provided moderate Vascular Endothelial Growth Factor Receptor-2 affinity but lacked sufficient selectivity and pharmacokinetic properties for in vivo efficacy. Strategic structural modifications systematically addressed these limitations through three key innovations [2]:
Aminothiazole Incorporation: Replacement of the original aniline linker with the 2-(pyridin-2-ylamino)thiazol-5-ylmethylamino motif significantly enhanced Vascular Endothelial Growth Factor Receptor-2 binding affinity and kinase selectivity. This heterocyclic system formed critical hydrogen bonds with the kinase hinge region through the pyridinyl nitrogen and thiazole amino group, while the thiazole ring enabled optimal vectoring into a hydrophobic pocket adjacent to the adenosine triphosphate binding site.
Benzamide Optimization: Introduction of ortho- and para-fluoro substituents at the 2,4-positions of the benzamide ring improved cell permeability and conferred metabolic stability against cytochrome P450-mediated deactivation. The electron-withdrawing properties of these fluorine atoms also fine-tuned the electronic character of the benzamide carbonyl, strengthening a key hydrogen bond interaction with the kinase backbone.
Cyclopropyl Amide Cap: The N-cyclopropyl moiety on the terminal benzamide was strategically incorporated to replace larger alkyl or aromatic groups. This constrained aliphatic ring reduced molecular weight while maintaining hydrophobic interactions with a specific pocket near the gatekeeper residue. The cyclopropyl group simultaneously improved metabolic stability by blocking oxidative N-dealkylation pathways observed with N-methyl derivatives and minimized P-glycoprotein efflux, thereby enhancing oral bioavailability [2].
The morpholine chemotype (discussed in [4] as a common kinase inhibitor motif) represents a distinct structural approach compared to this aminothiazole-based scaffold. While morpholine derivatives typically function through binding interactions in the solvent-front region of kinases, the aminothiazole scaffold of BMS-605541 demonstrates deeper penetration into the adenosine triphosphate-binding cleft. This distinction explains the superior Vascular Endothelial Growth Factor Receptor-2 selectivity achieved with BMS-605541 compared to morpholine-containing Vascular Endothelial Growth Factor Receptor inhibitors that often exhibit polypharmacology due to conserved solvent-front interactions across kinases [4].
Table 2: Evolution of Key Structural Features in Aminothiazole-Based Vascular Endothelial Growth Factor Receptor-2 Inhibitors
Structural Element | Initial Lead Features | BMS-605541 Optimization | Functional Impact |
---|---|---|---|
Heterocyclic Core | Simple aniline linker | 2-(Pyridin-2-ylamino)thiazol-5-yl | Enhanced hinge binding & selectivity |
Benzamide Substitution | Unsubstituted or monosubstituted | 2,4-Difluoro substitution pattern | Improved permeability & metabolic stability |
Amide N-Substituent | N-Methyl or N,N-dimethyl | N-Cyclopropyl | Reduced CYP450 metabolism, enhanced oral exposure |
Pharmacophore | Monocyclic systems | Bicyclic aminothiazole-pyridine | Optimal adenosine triphosphate-site occupancy |
The comprehensive structure-activity relationship studies leading to BMS-605541 established foundational principles for next-generation kinase inhibitors. The molecule exemplifies how targeted modifications of benzamide-based scaffolds can yield highly selective adenosine triphosphate-competitive inhibitors with optimized drug-like properties. Its structural blueprint—combining a difluorobenzamide unit with a bicyclic heteroaromatic recognition element—has since influenced inhibitor design across multiple kinase targets beyond Vascular Endothelial Growth Factor Receptor-2 [2]. The compound remains a valuable chemical probe for angiogenesis research and a reference point for assessing the target specificity of new Vascular Endothelial Growth Factor Receptor-2 inhibitors entering development.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1